molecular formula C10H12F3N3 B15113752 2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B15113752
M. Wt: 231.22 g/mol
InChI Key: LXCICSPWAAAUJG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding reduced forms of the compound .

Scientific Research Applications

2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments. This interaction can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2,2,2-trifluoroethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific combination of a trifluoroethyl group and a cyclopenta[d]pyrimidin-4-amine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C10H12F3N3/c1-6-15-8-4-2-3-7(8)9(16-6)14-5-10(11,12)13/h2-5H2,1H3,(H,14,15,16)

InChI Key

LXCICSPWAAAUJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NCC(F)(F)F

Origin of Product

United States

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